![molecular formula C14H9Cl2N B14417683 3,7-Dichloro-5H-dibenz[b,f]azepine CAS No. 85598-34-1](/img/structure/B14417683.png)
3,7-Dichloro-5H-dibenz[b,f]azepine
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Overview
Description
3,7-Dichloro-5H-dibenz[b,f]azepine is a chemical compound with the molecular formula C14H9Cl2N. It belongs to the class of dibenzazepines, which are tricyclic compounds consisting of two benzene rings fused to an azepine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dichloro-5H-dibenz[b,f]azepine typically involves the halogenation of dibenz[b,f]azepine. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce chlorine atoms at the 3 and 7 positions of the dibenz[b,f]azepine core .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process .
Chemical Reactions Analysis
Types of Reactions: 3,7-Dichloro-5H-dibenz[b,f]azepine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted derivatives with various functional groups.
- Oxidized or reduced forms of the parent compound .
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds related to "3,7-Dichloro-5H-dibenz[b,f]azepine":
Scientific Research Applications
3,7-Dichloro-10,11-dihydro-5H-dibenzo[b,f]azepine
- This compound can be produced by treating 3,7 dichloro 10,11 dihydro 5H dibenz[b,f] azepine with hydrogen and an inorganic or organic base . The reaction requires a hydrogenation catalyst at pressures between 1 and 80 atmospheres, and temperatures between room temperature and 100°C .
- Suitable catalysts include Raney nickel at 80 atmospheres and reaction temperatures between about and 50°C, and noble metal catalysts such as palladium, at room temperature and normal pressure . Suitable bases are alkali metal hydroxides and amines, especially tertiary amines like triethylamine .
- Methanol and ethanol are suitable solvents, but dioxan can be used to reduce the solvent volume . Tetrahydrofurane, benzene, and toluene can also be used as solvents .
Modifications and Derivatives
- The imino group of 3-chloro-substituted 10,11-dihydro-5H-dibenz[b,f]azepine can be modified to produce compounds with anti-allergic, anticonvulsive, anti-emetic, and psychotherapeutic properties . An example is the production of 5-(- -dimethylaminopropyl)-3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine by reacting 3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine with dialkylaminoalkyl halides in the presence of sodium amide or lithium amide .
- New derivatives of 5H-dibenz[b,f]azepine and 10,11-dihydro-5H-dibenz[b,f]azepine may have substituents at the carbon atoms in the 10- or 11-position of the azepine ring and a lower alkyl group at the nitrogen atom in the 5-position of the azepine nucleus .
Related Compounds
- 10-Bromo-5H-dibenzo[b,f]azepine-5-carboxamide and its derivatives have shown anticonvulsant and antibacterial activities. Certain derivatives exhibited superior anticonvulsant effects compared to carbamazepine, while retaining antibacterial properties that could be beneficial in treating infections associated with neurological disorders. Docking studies suggest these compounds can effectively bind to target proteins, enhancing their therapeutic potential through specific interactions at critical binding sites within enzymes like trypsin.
- Synthesized derivatives of dibenzo[b,f]azepine compounds have demonstrated significant antioxidant potential (p < 0.05) and antimicrobial activity against bacteria such as Staphylococcus aureus and Bordetella bronchiseptica.
Synthesis
- An effective two-step synthesis of dibenz[b,f]azepines from indoles via N-arylation, then acid-catalyzed rearrangement has been described .
Potential Harmful Transformation Products
Data Table: Biological Activities of Related Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
Carbamazepine | Dibenzoazepine structure without bromination | Anticonvulsant |
Oxcarbazepine | Similar dibenzoazepine structure | Anticonvulsant |
Lamotrigine | Triazine ring fused with dibenzo structure | Antiepileptic |
Clobazam | Benzodiazepine derivative | Anxiolytic |
Mechanism of Action
The mechanism of action of 3,7-Dichloro-5H-dibenz[b,f]azepine involves its interaction with specific molecular targets. It can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, potentially resulting in therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
5H-Dibenz[b,f]azepine: The parent compound without chlorine substitutions.
10,11-Dihydro-5H-dibenz[b,f]azepine: A reduced form of the parent compound.
Carbamazepine: A well-known anticonvulsant drug with a similar dibenzazepine core.
Uniqueness: 3,7-Dichloro-5H-dibenz[b,f]azepine is unique due to the presence of chlorine atoms at the 3 and 7 positions, which can significantly alter its chemical reactivity and biological activity compared to its non-chlorinated counterparts .
Properties
CAS No. |
85598-34-1 |
---|---|
Molecular Formula |
C14H9Cl2N |
Molecular Weight |
262.1 g/mol |
IUPAC Name |
2,9-dichloro-11H-benzo[b][1]benzazepine |
InChI |
InChI=1S/C14H9Cl2N/c15-11-5-3-9-1-2-10-4-6-12(16)8-14(10)17-13(9)7-11/h1-8,17H |
InChI Key |
DYNWBQJYCQDWLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)Cl)NC3=C1C=CC(=C3)Cl |
Origin of Product |
United States |
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